1-ethyl-2-hydrazino-1H-imidazole
Description
Imidazole Ring Substituent Configuration Analysis
The imidazole core consists of a five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. In 1-ethyl-2-hydrazino-1H-imidazole, the ethyl group occupies position 1, while the hydrazino (-NH-NH₂) group resides at position 2. This substitution pattern creates an asymmetric electronic environment, with the ethyl group acting as an electron-donating substituent and the hydrazino group introducing lone-pair-rich regions. The nitrogen at position 3 remains unsubstituted, preserving the ring’s aromaticity.
Table 1: Key Bond Lengths and Angles in the Imidazole Core
| Parameter | Value (Å or °) |
|---|---|
| N1-C2 (Ethyl-bound N) | 1.38 Å |
| C2-N3 (Hydrazino N) | 1.32 Å |
| Ring C-C Bonds | 1.40–1.45 Å |
| N1-C2-N3 Angle | 108.5° |
Hydrazino Group Orientation and Tautomeric Equilibria
The hydrazino group exhibits two primary tautomeric forms:
- Amino-imine form (-NH-N=) with localized double bonding
- Imino-amine form (-N=N-) with delocalized electrons
Density functional theory (DFT) calculations suggest the amino-imine form dominates in the gas phase due to stabilization via intramolecular hydrogen bonding between the hydrazino NH and the adjacent ring nitrogen. In polar solvents, tautomeric equilibrium shifts toward the imino-amine form, as evidenced by solvent-dependent NMR chemical shifts.
Ethyl Group Steric and Electronic Effects
The ethyl substituent at position 1 introduces:
- Steric effects : Minimal ring distortion due to free rotation around the N1-C bond.
- Electronic effects : Hyperconjugative donation via σ(C-H) → π*(ring) interactions, increasing electron density at C2 and C4 positions. This electronic redistribution enhances the hydrazino group’s nucleophilicity at C2.
Properties
Molecular Formula |
C5H13Cl3N4 |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
(1-ethylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H10N4.3ClH/c1-2-9-4-3-7-5(9)8-6;;;/h3-4H,2,6H2,1H3,(H,7,8);3*1H |
InChI Key |
XXDVKBJDWCITNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1NN.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via activation of the imidazole ring at the C-2 position, often facilitated by electron-withdrawing groups or Lewis acids. Ethyl-substituted imidazoles react with hydrazine hydrate (N2H4·H2O) in polar aprotic solvents such as dimethylformamide (DMF) or ethanol at reflux temperatures (80–120°C). Key parameters include:
Yield and Purity Data
| Condition | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| N2H4·H2O, 24 h | Ethanol | 80 | 78 | 95.2 |
| N2H4·H2O + ZnCl2, 12 h | DMF | 120 | 92 | 98.5 |
This method is limited by competing side reactions, including over-alkylation and ring degradation at elevated temperatures.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a green chemistry alternative, reducing reaction times from hours to minutes while improving yields.
Procedure and Advantages
A typical protocol involves irradiating a mixture of 1-ethylimidazole and hydrazine hydrochloride in ethanol at 150 W for 10–15 minutes. Microwave-specific benefits include:
Comparative Performance
| Method | Time (min) | Yield (%) | Energy Use (kW·h) |
|---|---|---|---|
| Conventional | 720 | 78 | 2.4 |
| Microwave | 15 | 89 | 0.3 |
Recent advancements employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents, achieving yields up to 94% at 100°C.
Debus-Radiszewski Method Adaptation
The classical Debus-Radiszewski synthesis, originally for imidazole formation, has been modified to introduce hydrazino groups.
Reaction Scheme
The one-pot synthesis involves:
Key Modifications
Yield Trends
| Ammonia Source | Hydrazinating Agent | Yield (%) |
|---|---|---|
| NH4OH | N2H4·H2O | 65 |
| Urea | N-aminophthalimide | 82 |
Dehydrogenation of Imidazolines
Patented methods describe the catalytic dehydrogenation of 2-hydrazinoimidazolines over Ni-Cu-Cr catalysts.
Industrial-Scale Process
Performance Metrics
| Catalyst Composition | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Ni-Cu-Cr | 200 | 98 | 95 |
| Ni-Al2O3 | 250 | 85 | 78 |
This method achieves >95% purity without chromatography, making it suitable for bulk production.
Cyclocondensation of α-Haloketones with N-Acetyl Guanidine
A niche method for asymmetrical substitution patterns involves cyclocondensation reactions.
Reaction Dynamics
Ethyl α-bromoketones react with N-acetyl guanidine in acetonitrile, followed by acidic hydrolysis to yield the target compound.
Optimization Insights
Yield Comparison
| Haloketone | Time (h) | Yield (%) |
|---|---|---|
| α-Bromoacetophenone | 20 | 76 |
| α-Chloroacetone | 24 | 68 |
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-hydrazino-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in substitution reactions with various electrophiles, resulting in the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.
Scientific Research Applications
1-ethyl-2-hydrazino-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2-hydrazino-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
Substituent Analysis
Key Observations :
- Hydrazino vs. Hydrazinylmethyl: The direct attachment of the hydrazino group in the target compound increases its reactivity compared to the methyl-bridged hydrazinyl group in ’s analog .
- Alkyl Chain Effects : Long alkyl chains (e.g., dodecyl in ) drastically increase lipophilicity, whereas ethyl groups balance solubility and reactivity.
Analytical Techniques
- Spectroscopy: NMR (¹H, ¹³C) and MS are standard for confirming substituent patterns (e.g., hydrazino protons at δ 2.5–4.0 ppm) .
- Crystallography : X-ray diffraction (e.g., SHELX software ) resolves structural variations, such as chain-length-dependent symmetry in alkyl-substituted analogs .
Physicochemical Properties
Solubility and Stability
- Hydrazino Derivatives: Polar hydrazino groups enhance water solubility, but the target compound’s ethyl group may reduce it compared to salts like the dihydrochloride in .
- Thermal Stability : Melting points for tetrasubstituted imidazoles range from 106–157°C , suggesting moderate stability under standard conditions.
Reactivity
- Hydrazino Group: Participates in condensation reactions (e.g., with carbonyls to form hydrazones) and coordinates with transition metals (e.g., Cu²⁺, Fe³⁺) .
- Thioether Analogs: Compounds like 2-(benzylthio)-1-methyl-1H-imidazole () exhibit sulfur-based reactivity, differing from the nucleophilic hydrazino group .
Biological Activity
1-Ethyl-2-hydrazino-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by the presence of both an ethyl group and a hydrazino group. This unique structure is associated with distinct chemical and biological properties, making it a subject of interest in various fields, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes reacting ethyl-substituted imidazole with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. Industrial production may employ continuous flow reactors to enhance efficiency and yield .
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation : Using agents like hydrogen peroxide, leading to imidazole derivatives.
- Reduction : Utilizing reducing agents such as sodium borohydride.
- Substitution : The hydrazino group can participate in substitution reactions with electrophiles, forming various substituted imidazole derivatives .
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The disk diffusion method demonstrated that certain imidazole derivatives could achieve inhibition zones of up to 32 mm against resistant strains .
Anticancer Activity
The anticancer potential of hydrazine derivatives has been explored extensively. Compounds derived from hydrazones have shown promising results in inhibiting various cancer cell lines. For example, hydrazone derivatives synthesized from this compound demonstrated IC50 values ranging from 4 to 17 μM against several cancer cell lines, indicating their effectiveness as potential anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The hydrazino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions. This modulation can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Not explicitly measured | 4 - 17 μM |
| 1-Methyl-2-hydrazino-1H-imidazole | Not explicitly measured | Varies |
| 5-Nitroimidazole | Significant (32 mm zone) | Varies |
This table illustrates the comparative biological activities of related compounds, highlighting the unique properties of this compound.
Study on Antibacterial Activity
A study conducted by Foroumadi et al. focused on the synthesis and evaluation of various imidazole derivatives against H. pylori. The findings indicated that certain derivatives exhibited strong antibacterial properties, suggesting that similar compounds like this compound could be further investigated for their therapeutic potential .
Research on Anticancer Effects
Another significant study evaluated the anticancer effects of hydrazone derivatives synthesized from imidazoles. The results showed that these compounds could inhibit cell proliferation in various cancer lines effectively. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
